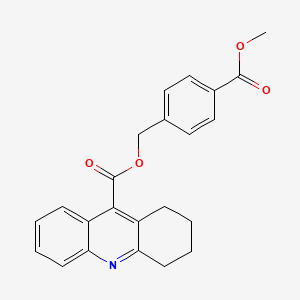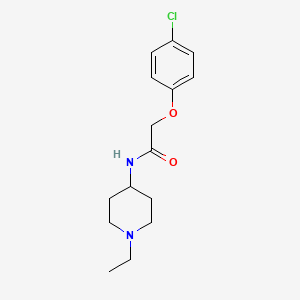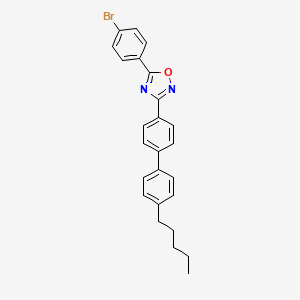
4-(methoxycarbonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(methoxycarbonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate derivatives involves chemiluminescent compounds that have been studied for their intensities and chemical stabilities in certain conditions. One method includes the oxidative cyclization–methoxycarbonylation of 4-yn-1-ols in the presence of palladium catalysts to yield related structures in good yields (Gabriele et al., 2000).
Molecular Structure Analysis
Structural and physicochemical features of related acridine derivatives, including their crystal structures, have been examined. These analyses highlight the importance of long-range electrostatic interactions and a network of short-range interactions in stabilizing the crystal structure of these compounds (Niziołek et al., 2009).
Chemical Reactions and Properties
Research into the chemical reactions of related acridine derivatives has shown various chemiluminescent properties and the influence of substituents on reaction kinetics. These studies provide insight into the potential applications of these compounds in chemiluminescence-based assays and sensors (Krzymiński et al., 2010).
Physical Properties Analysis
The physical properties, including fluorescence spectral characteristics of acridine derivatives, have been thoroughly investigated. Studies have shown how the fluorescence quantum yields and lifetimes of these compounds vary in different solvents, which is crucial for their application in fluorescence-based technologies (Dey et al., 1997).
Chemical Properties Analysis
The chemical properties of 4-(methoxycarbonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate and its derivatives have been explored through various synthetic routes and reactions, revealing a broad range of reactivities and applications. For instance, the synthesis and study of similar structures have provided insights into their potential as building blocks in organic synthesis and materials science (Ahipa et al., 2014).
Applications De Recherche Scientifique
Chemiluminescence Applications
Research has highlighted the potential of methoxycarbonylphenyl 10-methyl-10λ4-2,7-disubstituted acridine-9-carboxylate derivatives, closely related to the compound , in chemiluminescence. These derivatives demonstrate strong chemiluminescence intensities at pH 7−10, making them applicable in the measurement of hydrogen peroxide, indicating their utility in biochemical assays and potentially in diagnostic applications (Nakazono, Nanbu, Akita, & Hamase, 2020).
Synthetic Chemistry and Catalysis
- The compound and its derivatives have been used in various synthetic pathways, including nucleophilic substitution reactions and ring-opening polymerizations. For instance, nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have been explored, demonstrating the compound's role in developing new synthetic methods for preparing piperidine derivatives, which are valuable in medicinal chemistry (Okitsu, Suzuki, & Kobayashi, 2001).
- Additionally, the synthesis and ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid highlight the use of derivatives in polymer chemistry. This research has implications for the development of biodegradable polymers, with potential applications in medical devices and drug delivery systems (Pounder, Fox, Barker, Bennison, & Dove, 2011).
Organic Synthesis and Ligand Chemistry
- The compound has also been investigated for its utility in organic synthesis, including the development of functionalized tetradentate ligands for Ru-sensitized solar cells. This research suggests its potential in renewable energy technologies, particularly in the optimization of dye-sensitized solar cells (Renouard & Grätzel, 2001).
- In ligand coupling reactions with aryllead triacetates, derivatives of the compound have been used to synthesize neoflavenes, indicating its role in the synthesis of complex organic molecules. This application can be particularly relevant in the development of new materials and chemical sensors (Donnelly, Finet, Guiry, & Nesbitt, 2001).
Propriétés
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-27-22(25)16-12-10-15(11-13-16)14-28-23(26)21-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)21/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZOCIOACYAJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4627556.png)

![1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4627564.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4627567.png)
![N-allyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4627569.png)
![4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)
![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4627591.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4627595.png)


![methyl 4-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4627603.png)
![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4627624.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[5-(1-methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627628.png)
